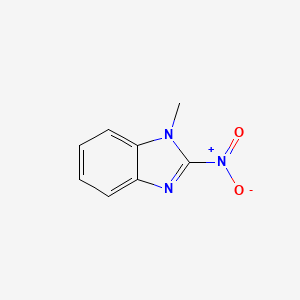

1-Methyl-2-nitrobenzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-nitrobenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-7-5-3-2-4-6(7)9-8(10)11(12)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVJTZIZVPQREL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205707 | |

| Record name | Benzimidazole, 1-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5709-68-2 | |

| Record name | 1-Methyl-2-nitro-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5709-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-N-Methyl-2-nitrobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005709682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 1-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-N-METHYL-2-NITROBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R89RWB68RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Direct Synthesis of 1-Methyl-2-nitrobenzimidazole and Related Structures

The direct synthesis of this compound is a nuanced process, often involving the cyclization of appropriately substituted ortho-phenylenediamines. A common conceptual approach involves the reaction of an N-methylated o-phenylenediamine (B120857) with a reagent that can provide the C2 carbon and the nitro group. However, the more prevalent methods involve building the benzimidazole (B57391) core first, followed by sequential nitration and methylation, or vice versa. The choice of strategy depends on the desired substitution pattern and the availability of starting materials. For instance, the synthesis of related nitrobenzimidazole derivatives has been achieved from precursors like 4-nitro-o-phenylenediamine, which can then be subjected to cyclization and subsequent N-alkylation. chemicalbook.com

N-Alkylation Protocols for Benzimidazole Derivatization

N-alkylation is a fundamental transformation in benzimidazole chemistry, allowing for the introduction of various substituents on the nitrogen atoms of the imidazole (B134444) ring. nih.govresearchgate.net This modification is crucial for modulating the molecule's electronic and steric properties. The reaction typically involves the deprotonation of the N-H group with a base, followed by nucleophilic attack on an alkylating agent.

Regioselectivity in N-Methylation of Benzimidazoles with Nitro Substituents

When an asymmetrically substituted benzimidazole, such as 5-nitrobenzimidazole, undergoes N-methylation, a mixture of two regioisomers is typically formed: the 1,5- and 1,6-isomers. This is because 5-nitro-1H-benzimidazole exists in a tautomeric equilibrium with 6-nitro-1H-benzimidazole. The electron-withdrawing nature of the nitro group influences the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms. Studies on the analogous indazole system, which also features two reactive nitrogen atoms, show that steric and electronic effects of substituents significantly impact the N-1/N-2 regioisomeric distribution. d-nb.infonih.gov For example, electron-withdrawing groups like a nitro substituent at the C-7 position of an indazole can confer excellent N-2 regioselectivity. d-nb.infonih.gov This principle suggests that the electronic influence of the nitro group in the benzimidazole system is a key determinant of the methylation outcome.

Influence of Reaction Conditions and Reagents on Isomer Distribution

The ratio of the resulting N-1,5 and N-1,6 isomers is highly dependent on the reaction conditions. Factors such as the choice of base, solvent, and alkylating agent play a critical role in directing the regioselectivity of the methylation process. Research on the methylation of 5-nitro-benzimidazoles with methyl iodide has shown that using potassium carbonate as the base in different solvents can lead to different product distributions. tubitak.gov.tr For example, methylation of 2H, 5-nitro-benzimidazole with methyl iodide in acetone (B3395972) with potassium carbonate yields both 5-nitro- and 6-nitro-1-methylbenzimidazoles. tubitak.gov.tr When the reaction is performed in dimethylformamide (DMF), an additional product, 1,3-dimethyl-5-nitro-benzimidazol-2-one, can also be formed. tubitak.gov.tr

Analogous studies on indazole alkylation provide further insight, demonstrating that combinations like sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can provide high N-1 selectivity. d-nb.infonih.gov The nature of the cation from the base (e.g., Na+, Cs+) can also drive regioselectivity, potentially through chelation with the substituent and the N-2 nitrogen, thereby favoring alkylation at N-1. nih.gov

| Starting Material | Reagents | Solvent | Key Outcome | Reference |

|---|---|---|---|---|

| 2H, 5-nitro-benzimidazole | Methyl iodide, K₂CO₃ | Acetone | Formation of 5-nitro and 6-nitro-1-methylbenzimidazoles (3A and 3B). | tubitak.gov.tr |

| 2H, 5-nitro-benzimidazole | Methyl iodide, K₂CO₃ | Dimethylformamide (DMF) | Formation of 5-nitro and 6-nitro-1-methylbenzimidazoles plus 1,3-dimethyl-5-nitro-benzimidazol-2-one. | tubitak.gov.tr |

| Substituted Indazoles (Analogous System) | Alkyl bromide, NaH | Tetrahydrofuran (THF) | Observed high N-1 regioselectivity. | d-nb.infonih.gov |

| Substituted Indazoles (Analogous System) | Alkylating agent, Cs₂CO₃ | Not Specified | Chelation of the Cs⁺ cation is suggested to drive N-1 regioselectivity. | nih.gov |

Control of Sterically Hindered Isomer Formation

Typically, N-alkylation reactions favor the formation of the thermodynamically more stable, less sterically hindered product. However, specific methodologies have been developed to override this tendency and furnish the sterically more hindered regioisomer. An efficient and highly regioselective N-methylation protocol for (benz)imidazoles has been developed that selectively yields the more sterically crowded, and usually minor, isomer. nih.govacs.org This method operates under very mild reaction conditions and is compatible with a wide range of functional groups, providing a valuable tool for accessing specific, less-favored isomers. nih.govacs.org

Nitration Reactions on Benzimidazole Scaffolds and Positional Selectivity

The introduction of a nitro group onto a pre-formed benzimidazole scaffold is a key synthetic route. The positional selectivity of this electrophilic aromatic substitution is governed by the directing effects of the fused heterocyclic ring system. Mononitration of 2-alkyl-5(6)-chloro-(or methyl-) benzimidazoles has been shown to introduce the nitro group at the 6 (or 5) position. researchgate.net This indicates that the nitration of a 1-methylbenzimidazole (B167850) would be expected to yield a mixture of 1-methyl-5-nitrobenzimidazole and 1-methyl-6-nitrobenzimidazole (B1360024), with the precise location being dependent on the conditions and any existing substituents on the benzene (B151609) ring.

Derivatization Strategies via Functional Group Modifications of this compound

Once synthesized, this compound can serve as a versatile intermediate for further chemical modifications. The primary sites for derivatization are the nitro group and potentially the C2 position.

A principal transformation is the reduction of the nitro group to an amino group, a common and high-yielding reaction in aromatic chemistry. This would convert this compound into 1-methyl-2-aminobenzimidazole, a key building block for synthesizing a wider range of derivatives. The resulting amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, opening pathways to diverse molecular structures.

Furthermore, derivatization can be achieved by modifying substituents at other positions on the benzimidazole ring. For example, the synthesis of 1-methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole was accomplished by the methylation of 5-nitro-1H-benzimidazole-2-thiol, demonstrating how a functional group at the C2 position can be used as a handle for introducing new moieties. nih.gov

Reactions Involving the Nitro Group: Reduction and Related Transformations

The reduction of the nitro group in nitroaromatic compounds is a fundamental transformation in organic synthesis, providing access to the corresponding amino derivatives which are valuable intermediates for further functionalization. In the context of this compound, this transformation is key to accessing 1-methyl-1H-benzo[d]imidazol-2-amine, a significant building block for various applications.

Several methodologies have been employed for the reduction of nitroarenes, which can be broadly categorized into catalytic hydrogenation and chemical reduction. While specific studies focusing exclusively on this compound are not extensively detailed in the public domain, general methods applicable to nitrobenzimidazole derivatives provide a clear indication of viable synthetic routes.

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of a hydrogen source. The reaction is generally carried out under mild conditions and offers high yields and clean conversions. For instance, the reduction of related nitroaniline derivatives to diamines, precursors for benzimidazoles, has been successfully achieved using Pd/C under a hydrogen atmosphere nih.gov. A similar approach is expected to be effective for the reduction of this compound.

Chemical Reduction: A variety of chemical reducing agents can be employed for the conversion of the nitro group. Common reagents include:

Stannous Chloride (SnCl₂): This is a classical and effective method for the reduction of aromatic nitro compounds. The reaction is typically carried out in an acidic medium, such as hydrochloric acid, or in alcoholic solvents scispace.comresearchgate.netresearchgate.net. The use of SnCl₂·2H₂O offers a mild and chemoselective reduction system .

Sodium Dithionite (Na₂S₂O₄): This reagent provides a convenient and environmentally friendly alternative for nitro group reduction. It is often used in a biphasic system or in aqueous media, making it suitable for DNA-compatible synthesis of benzimidazoles from their nitro precursors organic-chemistry.orgnih.govrsc.orgorganic-chemistry.orgasianpubs.org.

Iron Powder (Fe): Reduction with iron powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride, is another widely used and cost-effective method for the synthesis of anilines from nitroarenes organic-chemistry.org.

The choice of reducing agent and reaction conditions can be critical to avoid side reactions and ensure high yields of the desired 2-amino-1-methylbenzimidazole.

| Reagent | Typical Conditions | Advantages |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) ** | Alcoholic solvent, room temperature to mild heating | High yields, clean reaction, mild conditions |

| Stannous Chloride (SnCl₂) | Acidic medium (e.g., HCl) or alcoholic solvent | Effective and reliable, mild conditions possible |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | Environmentally friendly, suitable for sensitive substrates |

| Iron Powder (Fe) ** | Acidic medium (e.g., acetic acid, NH₄Cl) | Cost-effective, widely applicable |

Transformations of Other Substituents on the Benzimidazole Ring System

The benzimidazole ring system is amenable to various electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups onto the benzene portion of the molecule. The presence of the nitro group at the 2-position and the methyl group at the 1-position influences the regioselectivity of these transformations.

Electrophilic Aromatic Substitution: The benzene ring of benzimidazole is generally susceptible to electrophilic attack. However, the electron-withdrawing nature of the imidazole ring and the nitro group at the 2-position can deactivate the benzene ring towards electrophilic substitution. Nevertheless, under appropriate conditions, reactions such as nitration and halogenation can be achieved.

Nitration: The nitration of 1-methylbenzimidazole has been reported to occur at the 5- and 6-positions, yielding a mixture of 1-methyl-5-nitrobenzimidazole and 1-methyl-6-nitrobenzimidazole . This suggests that electrophilic substitution on this compound would likely occur at the 5- or 6-position, although the deactivating effect of the existing nitro group would necessitate harsher reaction conditions masterorganicchemistry.comwikipedia.orglibretexts.orgyoutube.commasterorganicchemistry.comlibretexts.org.

Halogenation: Bromination of 1-methylbenzimidazole has also been studied, with substitution occurring on the benzene ring rsc.org. For this compound, halogenation would be expected to follow a similar pattern, with the regiochemical outcome influenced by the directing effects of the existing substituents.

Nucleophilic Aromatic Substitution: While less common for the benzene ring of benzimidazole itself, nucleophilic aromatic substitution can occur if the ring is sufficiently activated by strongly electron-withdrawing groups. The presence of the nitro group could potentially facilitate such reactions under specific conditions.

| Reaction | Reagents | Expected Position of Substitution |

| Nitration | HNO₃ / H₂SO₄ | 5- and 6-positions |

| Halogenation (e.g., Bromination) | Br₂ / Lewis Acid | 5- and 6-positions |

Side Chain Incorporations and Their Impact on Molecular Properties

The introduction of side chains onto the this compound scaffold can be achieved through various synthetic strategies, primarily by functionalizing the benzimidazole ring or by modifying substituents that have been introduced in previous steps. These side chains can significantly impact the molecule's physical, chemical, and biological properties.

Alkylation and Arylation: The benzimidazole ring can be further functionalized through N-alkylation or C-H activation/functionalization. While the 1-position is already methylated in the target compound, further alkylation or arylation could potentially occur on the benzene ring under specific catalytic conditions. For instance, palladium-catalyzed C-H arylation of 1-methyl-1H-indazole derivatives has been reported, suggesting that similar transformations could be explored for this compound nih.govrsc.orgresearchgate.net. Rhodium-catalyzed C-H activation has also been used for the C2-selective alkylation of benzimidazoles nih.gov.

The incorporation of different alkyl or aryl side chains can influence properties such as:

Solubility: The introduction of polar or non-polar side chains can modulate the solubility of the compound in various solvents.

Electronic Properties: The electronic nature of the side chain (electron-donating or electron-withdrawing) can affect the electron density of the benzimidazole ring system, influencing its reactivity and spectroscopic properties.

Steric Hindrance: Bulky side chains can introduce steric hindrance, which can affect the molecule's conformation and its ability to interact with other molecules.

Detailed research on the specific impact of various side chains on the properties of this compound is an area for further investigation.

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of 1-Methyl-2-nitrobenzimidazole. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom in the molecule can be established.

The most downfield signals would correspond to the protons adjacent to the electron-withdrawing nitro-substituted imidazole (B134444) ring. The N-methyl group, being attached to a nitrogen atom, is expected to produce a sharp singlet, typically in the range of 3.8 to 4.2 ppm. The exact chemical shifts are dependent on the solvent used for the analysis.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (H4, H5, H6, H7) | 7.30 - 8.50 | Multiplet (m) |

| N-Methyl Protons (N-CH₃) | 3.80 - 4.20 | Singlet (s) |

Note: Data are estimated based on typical values for substituted benzimidazoles.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are anticipated: six for the aromatic carbons and one each for the C2 carbon of the imidazole ring and the N-methyl carbon.

The C2 carbon, being directly attached to the electron-withdrawing nitro group and two nitrogen atoms, is expected to be significantly deshielded and appear at a low field (high ppm value). The carbons of the benzene (B151609) ring (C4, C5, C6, C7) and the bridgehead carbons (C3a, C7a) will resonate in the typical aromatic region of approximately 110-150 ppm. The N-methyl carbon signal is expected to appear at a higher field, characteristic of sp³-hybridized carbons attached to nitrogen.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 | 145 - 155 |

| C3a, C7a | 130 - 145 |

| C4, C5, C6, C7 | 110 - 130 |

| N-CH₃ | 30 - 35 |

Note: Data are estimated based on typical values for substituted benzimidazoles.

In unsubstituted or N-H benzimidazoles, prototropic tautomerism—the migration of a proton between the two nitrogen atoms (N1 and N3)—is a common phenomenon. mdpi.comnih.gov This dynamic equilibrium often leads to averaged signals in NMR spectra, complicating structural assignment. mdpi.comnih.gov

However, in this compound, the presence of the methyl group at the N1 position effectively "blocks" this tautomerism. mdpi.comnih.govbeilstein-journals.org The substitution prevents the intermolecular proton transfer that is necessary for the equilibrium to occur. mdpi.comnih.govbeilstein-journals.org Consequently, the molecule exists as a single, fixed tautomer. This structural rigidity simplifies the NMR spectra, resulting in a set of distinct, narrow signals for each chemically unique proton and carbon, rather than time-averaged signals. mdpi.com Therefore, advanced dynamic NMR techniques typically used to study tautomeric exchange rates are not necessary for this compound, as no such equilibrium exists. The use of 1-methyl-benzimidazole derivatives as model compounds with non-existent tautomeric equilibrium is a well-established practice in the study of benzimidazole (B57391) chemistry. mdpi.combeilstein-journals.org

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR)

FT-IR spectroscopy is employed to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The spectrum is expected to show several key absorption bands.

The most prominent features would be the strong, characteristic stretching vibrations of the nitro (NO₂) group. These typically appear as two distinct bands: an asymmetric stretch in the 1500-1560 cm⁻¹ region and a symmetric stretch around 1335-1385 cm⁻¹. The aromatic part of the molecule will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ range. The C=N stretching of the imidazole ring is also expected in this region, often coupled with the C=C vibrations. The N-methyl group will exhibit C-H stretching vibrations around 2850-2960 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (N-CH₃) | 2850 - 2960 | Medium |

| C=C and C=N Ring Stretch | 1400 - 1620 | Medium-Strong |

| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1335 - 1385 | Strong |

Note: Data are based on standard FT-IR correlation tables and data for related nitro-aromatic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated system of this compound. The spectrum is a result of the molecule absorbing energy, which promotes electrons from a ground electronic state to a higher energy excited state.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λₘₐₓ (nm) |

| π → π | Conjugated Benzimidazole System | 250 - 300 |

| n → π | Nitro Group (NO₂) | 300 - 400 |

Note: Data are estimated based on the analysis of similar nitro-aromatic and heterocyclic systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of the compound is C₈H₇N₃O₂, giving it a molecular weight of approximately 177.16 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) is expected at m/z 177. The fragmentation pattern would be characteristic of a nitroaromatic compound fused to a heterocyclic ring. Common fragmentation pathways would likely include:

Loss of NO₂: A fragment peak at m/z 131 [M - 46]⁺, corresponding to the loss of a nitro radical.

Loss of NO and O: Sequential or direct loss of oxygen (m/z 161) and nitric oxide (m/z 147) are also plausible fragmentation routes for nitroaromatic compounds.

Ring Fragmentation: Cleavage of the imidazole ring, for instance, through the loss of HCN, can also occur, leading to further daughter ions.

The analysis of these fragment ions helps to confirm the presence of the nitro group and the integrity of the benzimidazole core, thus corroborating the proposed structure.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is widely used to predict the molecular and electronic properties of heterocyclic compounds, including benzimidazole (B57391) derivatives. irjweb.comscirp.org Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently employed with various basis sets, such as 6-311++G(d,p), to calculate a wide array of molecular characteristics. irjweb.comirjweb.comirjweb.com

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. Using DFT methods, the geometry of 1-Methyl-2-nitrobenzimidazole is relaxed to find the minimum energy conformation on the potential energy surface. researchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles.

For benzimidazole derivatives, DFT calculations can accurately reproduce structural parameters. For example, in a related substituted benzimidazole, the C-N bond lengths within the imidazole (B134444) moiety were calculated to be approximately 1.375 Å and 1.389 Å. irjweb.com The planarity of the fused ring system and the orientation of its substituents are also determined. In a similar structure, 1-methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole, the dihedral angle between the benzimidazole ring system and the nitro group was found to be a slight 3.6°. nih.gov Such calculations for this compound would reveal the degree of conjugation and steric strain imparted by the methyl and nitro groups. The introduction of methyl and nitro groups is known to enhance the thermal stability and reactivity of heterocyclic compounds. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for Benzimidazole Derivatives Note: This table presents typical values for related benzimidazole structures as specific data for this compound was not available in the searched literature. The values are illustrative of results obtained from DFT calculations.

| Parameter | Typical Calculated Value (Å or °) | Reference Compound |

|---|---|---|

| C=N Bond Length | 1.289 | Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov |

| C-N Bond Length | 1.375 | N-(1H-benzo[d] imidazol-2-yl) methyl)- 1,2,4-triazin-3-amine (B72006) irjweb.com |

| Dihedral Angle (Ring-NO2) | 3.6 | 1-methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole nih.gov |

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). hakon-art.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state, facilitating charge transfer within the molecule. irjweb.comnih.gov For various benzimidazole derivatives, this gap has been calculated using DFT to be in the range of 4.4 to 5.8 eV, reflecting significant chemical reactivity. irjweb.comirjweb.comdergipark.org.tr

Charge distribution analysis, often performed using Mulliken population analysis or by mapping the Molecular Electrostatic Potential (MEP), reveals the electronic landscape of the molecule. irjweb.comresearchgate.net The MEP map uses a color scale to visualize electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. irjweb.com For nitro-substituted aromatics, the area around the electronegative oxygen atoms of the nitro group is expected to show a strong negative potential, making it a likely site for electrophilic attack. Conversely, hydrogen atoms often exhibit a positive potential. irjweb.comniscpr.res.in Mulliken charge calculations provide numerical values for the partial charges on each atom, identifying specific atoms that are electron donors or acceptors. irjweb.comniscpr.res.in

Table 2: Illustrative Electronic Properties of a Benzimidazole Derivative Note: Data is for N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, calculated at the B3LYP/6–311++G(d,p) level, to illustrate typical computational results.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.2967 | Electron-donating ability irjweb.com |

| ELUMO | -1.8096 | Electron-accepting ability irjweb.com |

| Energy Gap (ΔE) | 4.4871 | Chemical reactivity and stability irjweb.com |

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts. rsc.orgresearchgate.net Theoretical predictions of ¹H and ¹³C chemical shifts for benzimidazole and nitroimidazole derivatives have shown good agreement with experimental values, often with errors of less than 2% for carbons. researchgate.netswinburne.edu.au However, discrepancies can be larger for heteroatoms like nitrogen, where factors such as resonance and molecular dynamics play a significant role. rsc.orgswinburne.edu.au Such calculations for this compound would be invaluable for assigning its NMR spectra.

Similarly, theoretical vibrational frequencies can be computed and compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.netscirp.org The calculated frequencies help in the assignment of complex vibrational modes. For nitro-containing compounds, characteristic asymmetric and symmetric stretching modes of the NO₂ group are expected, and their calculated positions can confirm experimental observations. scirp.org For instance, the asymmetric stretching mode of a nitro group in a related compound was assigned to an absorption at 1533 cm⁻¹. scirp.org

Based on the energies of the HOMO and LUMO, a set of global reactivity descriptors can be calculated to quantify a molecule's reactivity within the framework of conceptual DFT. hakon-art.comscielo.org.mx These descriptors provide a quantitative measure of chemical behavior.

Chemical Hardness (η): η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive. irjweb.com

Chemical Softness (S): S = 1 / (2η). Soft molecules have a small HOMO-LUMO gap and are more reactive.

Electronegativity (χ): χ = (I + A) / 2. Measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). This index measures the propensity of a species to accept electrons. irjweb.comhakon-art.com

While global descriptors describe the molecule as a whole, local reactivity descriptors, such as Fukui functions (f(r)) , predict which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. hakon-art.comscielo.org.mxscielo.org.mx The Fukui function identifies reactive sites by analyzing the change in electron density at a specific point when an electron is added to or removed from the system. mdpi.comresearchgate.net For nitroaromatic systems, these calculations can highlight the reactivity of the nitro group itself versus the atoms of the aromatic rings. mdpi.com

Table 3: Key Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula (using Ionization Potential I ≈ -EHOMO and Electron Affinity A ≈ -ELUMO) | Description |

|---|---|---|

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration irjweb.com |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting power irjweb.com |

| Electrophilicity Index (ω) | (I + A)² / (8(I - A)) | Propensity to act as an electrophile hakon-art.com |

| Chemical Softness (S) | 1 / (2η) | Measure of molecular reactivity researchgate.net |

Exploration of Tautomeric Equilibria in Different Phases

Tautomerism is a key phenomenon in many heterocyclic systems, including benzimidazoles. However, in this compound, the methyl group at the N1 position precludes the common annular proton tautomerism that occurs in unsubstituted benzimidazoles.

Molecular Modeling and Docking Studies for Mechanistic Insights

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ijpsjournal.comresearchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target. ukm.my

For this compound, docking studies could be performed to explore its potential as an inhibitor for various enzymes. Benzimidazole and nitrobenzimidazole derivatives have been docked against numerous targets, including protein kinases, DNA gyrase, and VEGFR-2, to elucidate their mechanism of action. researchgate.netukm.myekb.eg The docking process involves preparing the 3D structures of both the ligand (this compound) and the protein target. The ligand is then placed into the binding site of the protein, and its conformation and orientation are sampled. A scoring function is used to estimate the binding energy, with more negative scores indicating stronger binding. ukm.my The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing valuable mechanistic insights for further drug development. ijpsjournal.com

Investigation of Nonlinear Optical (NLO) Properties

Theoretical investigations into the nonlinear optical (NLO) properties of benzimidazole derivatives have garnered significant interest due to their potential applications in optoelectronic technologies. While specific computational studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the broader family of benzimidazole compounds has been the subject of quantum chemical calculations to elucidate their NLO characteristics.

Research on related pyridine (B92270) benzimidazole derivatives has suggested that the inclusion of a methyl group can lead to an increase in NLO activity. Current time information in Edmonton, CA. This enhancement is often attributed to the electron-donating nature of the methyl group, which can influence the electronic distribution within the π-conjugated system of the benzimidazole core. The NLO response in organic molecules is fundamentally linked to the intramolecular charge transfer (ICT) between electron donor and acceptor groups through a π-linker system. The inherent architecture of this compound, featuring an electron-donating methyl group and an electron-accepting nitro group attached to the benzimidazole framework, suggests a potential for significant NLO properties.

Computational approaches, such as Density Functional Theory (DFT), are commonly employed to calculate key NLO parameters, including the first-order hyperpolarizability (β). For a molecule to exhibit a notable NLO response, a considerable difference between the ground-state and excited-state dipole moments is desirable, which is often associated with a low energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

While specific calculated values for this compound are not available, studies on analogous structures provide insight. For instance, theoretical analyses of other substituted benzimidazoles have quantified their NLO properties in comparison to standard materials like urea. The general findings indicate that the strategic placement of donor and acceptor groups on the benzimidazole scaffold is a key factor in tuning the NLO response. The nitro group, being a strong electron acceptor, is expected to play a crucial role in enhancing the NLO properties of the benzimidazole system to which it is attached.

Table 1: Representative NLO Properties of Substituted Benzimidazole Derivatives from Theoretical Studies No specific data is available for this compound. The table below is a placeholder to illustrate how such data would be presented.

| Derivative | Method of Calculation | Dipole Moment (μ) (Debye) | Average Polarizability (α) (a.u.) | First Hyperpolarizability (β₀) (a.u.) |

|---|

Quantum Chemical Analysis of Redox Potentials and Electrochemical Behavior

The electrochemical properties of nitroaromatic compounds, including nitrobenzimidazole derivatives, are of significant interest due to their relevance in various chemical and biological processes. Quantum chemical calculations provide a theoretical framework for understanding their redox potentials and electrochemical behavior.

The reduction of the nitro group is a characteristic electrochemical feature of this class of compounds. Theoretical studies on related 1-alkylated 5(6)-nitro-1H-benzimidazoles indicate that upon reduction, the unpaired electron is primarily accepted by the nitro group. The propensity of these molecules to undergo nitroreduction can be estimated by calculating their electron affinities. Such calculations have suggested that the tendency for nitroreduction in these benzimidazole derivatives is higher than that of 1-methyl-2-methyl-4-nitroimidazole and slightly lower than that of nitrobenzene.

Cyclic voltammetry studies on 2-aryl-5(or 6)-nitrobenzimidazoles in an aprotic medium have shown that the reversible generation of a radical anion is the anticipated reaction. This process is associated with the reduction of the nitro group. For closely related isomers, such as 1-methyl-2-aryl-5-nitrobenzimidazoles and 1-methyl-2-aryl-6-nitrobenzimidazoles, electrochemical investigations have been conducted. unibo.it These studies reveal that different interactions between the nitro group and the nitrogen atoms of the imidazole ring can be operative, influencing the electronic distribution and reactivity. unibo.it

While specific redox potential values for this compound have not been detailed in the available literature, the electrochemical reduction of similar nitro-heterocyclic compounds has been reported. For instance, the reduction potential of nimesulide, a compound also containing a nitro group, was found to be -0.52 V vs. NHE at pH 7. In another study, heterocyclic nitro compounds were shown to be irreversibly reduced at potentials around -0.71 V and -0.56 V in 0.1 M HNO₃. mdpi.com These values provide a general reference for the expected range of reduction potentials for nitroaromatic systems.

Computational analysis of the frontier molecular orbitals (HOMO and LUMO) is crucial in predicting the electrochemical behavior. The LUMO energy (ELUMO) is particularly important, as it relates to the electron-accepting ability of the molecule. A lower ELUMO value generally corresponds to a greater ease of reduction. For a series of 1,3-disubstituted-1H-benzo[d]imidazole-2(3H)-thiones, it was found that the type of side chains attached to the nitrogen atoms did not significantly alter the propensity towards nitroreduction.

Table 2: Calculated Electronic Properties of a Related Nitrobenzimidazole Derivative This data is for a structurally related compound and not this compound.

| Parameter | Calculated Value |

|---|---|

| ELUMO (eV) | Data Not Available |

| EHOMO (eV) | Data Not Available |

| Energy Gap (ΔE) (eV) | Data Not Available |

Chemical Reactivity and Mechanistic Pathways

Reactivity of the Nitro Group: Electron-Withdrawing Effects and Reduction Pathways

The chemical behavior of 1-Methyl-2-nitrobenzimidazole is significantly influenced by the nitro group (-NO₂) at the 2-position of the benzimidazole (B57391) core. The nitrogen atom in the nitro group bears a formal positive charge and is bonded to two highly electronegative oxygen atoms, resulting in a strong electron-withdrawing effect. This effect is exerted through both inductive and resonance mechanisms, profoundly impacting the electron density distribution across the entire molecule.

Electron-Withdrawing Effects: The powerful electron-withdrawing nature of the nitro group deactivates the benzimidazole ring system. researchgate.netresearchgate.net By pulling electron density away from the aromatic core, the nitro group renders the ring less susceptible to electrophilic attack. This deactivation is a critical factor in determining the regioselectivity and feasibility of various chemical transformations.

Reduction Pathways: The nitro group in this compound is readily reducible, a characteristic feature of nitroaromatic compounds. The reduction can proceed through different pathways depending on the reaction conditions and the reducing agent employed. The primary reduction pathways involve the transfer of electrons to the nitro group, leading to various intermediates and final products.

Six-Electron Reduction: Under conditions of catalytic hydrogenation or electrochemical reduction, the nitro group typically undergoes a six-electron reduction to form the corresponding amine. This process involves the sequential formation of nitroso and hydroxylamine (B1172632) intermediates before yielding 1-Methyl-2-aminobenzimidazole. This transformation is a common strategy in synthetic chemistry to introduce an amino group.

One-Electron Reduction: In biological systems or under specific electrochemical conditions, the nitro group can undergo a one-electron reduction to form a nitro radical anion. This radical anion is a highly reactive species. In the presence of oxygen, this radical can transfer its extra electron to molecular oxygen, regenerating the parent nitro compound and forming a superoxide (B77818) radical. This process, known as futile redox cycling, can lead to the generation of reactive oxygen species (ROS).

The reduction of the nitro group is a key aspect of the biological activity of many nitroaromatic compounds. The formation of reactive intermediates during reduction can lead to interactions with biological macromolecules.

Nucleophilic and Electrophilic Reactivity of the Benzimidazole Core

The reactivity of the benzimidazole core in this compound is a balance between the inherent electron-rich nature of the imidazole (B134444) ring and the strong electron-withdrawing effect of the 2-nitro group.

Nucleophilic Reactivity: The C2 position of the benzimidazole ring, being directly attached to the nitro group, is highly electron-deficient. This makes it a prime target for nucleophilic attack. The nitro group can act as a good leaving group, especially when the benzimidazole ring system can stabilize the resulting intermediate. Studies on related compounds, such as 2-(2-nitrophenyl)-1H-benzimidazoles, have demonstrated that the nitro group can be displaced by intramolecular nucleophilic attack under relatively mild conditions. This suggests that the C2 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Electrophilic Reactivity: The benzimidazole ring system is generally considered to be electron-rich and thus reactive towards electrophiles. However, the presence of the strongly deactivating nitro group at the C2 position significantly reduces the nucleophilicity of the entire heterocyclic system. Electrophilic aromatic substitution reactions on the benzene (B151609) portion of the benzimidazole core are expected to be much slower compared to unsubstituted benzimidazole. The nitro group's deactivating effect would direct any potential electrophilic attack to the meta-positions relative to the imidazole fusion, which are the 5- and 6-positions. However, forcing conditions would likely be required for such reactions to proceed.

Influence of Substitution Patterns on Reaction Selectivity and Kinetics

The introduction of additional substituents onto the benzimidazole ring of this compound can further modulate its reactivity, reaction selectivity, and kinetics. The nature and position of these substituents play a crucial role in the electronic and steric properties of the molecule.

Electronic Effects:

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), hydroxyl (-OH), or methoxy (B1213986) (-OCH₃) groups, particularly on the benzene ring (positions 4, 5, 6, and 7), would increase the electron density of the aromatic system. This would partially counteract the deactivating effect of the nitro group, making the ring more susceptible to electrophilic attack. An EDG would also enhance the nucleophilicity of the ring nitrogens, potentially influencing reactions at these sites.

Electron-Withdrawing Groups (EWGs): The presence of additional EWGs, such as halogens (-Cl, -Br), cyano (-CN), or another nitro group, would further deactivate the benzimidazole ring. This would make electrophilic substitution even more difficult and could potentially increase the susceptibility of the ring to nucleophilic attack.

The position of the substituent is also critical. A substituent at the 5- or 6-position would have a more pronounced electronic effect on the benzene part of the core, while a substituent at the 4- or 7-position could also sterically influence reactions at the adjacent imidazole nitrogen.

Steric Effects: Bulky substituents near the reactive centers can hinder the approach of reagents, thereby slowing down the reaction rate. For instance, a large substituent at the 7-position could sterically impede reactions involving the N1-methyl group or the C2-nitro group.

Electrochemical Behavior and Redox Mechanisms

The electrochemical properties of this compound are dominated by the redox activity of the nitro group. Techniques such as cyclic voltammetry can be used to study the reduction and oxidation processes of this compound.

Redox Mechanisms: The primary redox mechanism involves the reduction of the nitro group. As previously mentioned, this can proceed via a multi-electron pathway to form the corresponding amine:

R-NO₂ + 6e⁻ + 6H⁺ → R-NH₂ + 2H₂O

Alternatively, a one-electron reduction can lead to the formation of a nitro radical anion:

R-NO₂ + e⁻ → [R-NO₂]⁻•

This radical anion is a key intermediate in the futile redox cycling mechanism. In the presence of an electron acceptor like molecular oxygen, the radical anion can be re-oxidized to the parent nitro compound, generating a superoxide anion in the process. This cycling can be a significant pathway, particularly in biological systems, and contributes to the oxidative stress induced by some nitroaromatic compounds.

The electrochemical behavior of this compound can be influenced by other substituents on the benzimidazole ring. Electron-donating groups would make the reduction of the nitro group more difficult (shifting the reduction potential to more negative values), while electron-withdrawing groups would facilitate its reduction (shifting the potential to less negative values).

Structure Activity/property Relationship Sar/spr Studies in Mechanistic Contexts

Correlating Structural Features with Electronic and Conformational Properties

The biological activity of benzimidazole (B57391) derivatives is intrinsically linked to their structural, electronic, and conformational properties. The core benzimidazole nucleus, a fused system of benzene (B151609) and imidazole (B134444) rings, provides a rigid scaffold that can be strategically modified. nih.gov For 1-Methyl-2-nitrobenzimidazole, the key structural features are the methyl group at the N1 position and the nitro group at the C2 position.

The position of the nitro group is critical in defining the molecule's activity. Studies on various nitro derivatives of indole, indazole, and benzimidazole have shown that placing a nitro group at the C2, C5, or C6 position generally results in measurable mutagenic activity. nih.gov Conversely, nitro groups at C4 or C7 lead to weak or no activity. nih.gov This highlights the sensitivity of the electronic distribution within the benzimidazole ring system to the location of strong electron-withdrawing groups like the nitro moiety.

Furthermore, the methylation of a ring nitrogen can dramatically alter the compound's properties. In the case of 2-nitrobenzimidazole, methylation of the imidazole nitrogen was found to increase its mutagenic activity by more than 300-fold. nih.gov This significant enhancement suggests that the N-methylation profoundly impacts the molecule's electronic character and its ability to be metabolically activated or to interact with its biological target. nih.gov The proposed mechanism for this increased activity may offer insights into the potent mutagenicities of other methylated heterocyclic compounds, such as those found in cooked foods. nih.gov

Impact of Substitution on Molecular Planarity and Intermolecular Interactions

The substitution pattern on the benzimidazole ring influences its planarity and the types of non-covalent intermolecular interactions it can form, which are crucial for molecular recognition and binding to biological targets. nih.govacs.org These interactions include hydrogen bonds, π–π stacking, and C–H⋯π interactions. nih.govnih.gov

While the benzimidazole core is largely planar, bulky substituents can introduce conformational twists. In various substituted benzimidazoles, the planarity between the benzimidazole moiety and its substituents is a key determinant of interaction. For instance, in a phenol-substituted benzimidazole, the substituent was canted at an angle of 44.18 (7)° from the core ring system. researchgate.net

Substituents dictate the nature of intermolecular forces. For example, hydroxyl-substituted benzimidazoles readily form O—H⋯N and O—H⋯O hydrogen bonds, which can lead to the formation of extended chain structures in the solid state. nih.govnih.govresearchgate.net Fluorine-substituted benzimidazoles exhibit N–H···H hydrogen bonds and, notably, some of the shortest reported F···F contacts, demonstrating the diverse packing arrangements possible. acs.org In the context of this compound, the nitro group is a potent hydrogen bond acceptor, while the aromatic system can participate in π-stacking and C–H⋯π interactions. nih.gov Hirshfeld surface analysis is a computational tool used to explore and quantify these various intermolecular interactions. nih.gov

Mechanistic Investigations of Interactions with Biological Macromolecules

The therapeutic and toxicological effects of this compound and related compounds stem from their interactions with essential biological macromolecules, including DNA and various enzymes. The specific nature of these interactions defines their mechanism of action.

DNA Binding Modes: Intercalation, Groove Binding, and Covalent Adduction

Benzimidazole derivatives can interact with DNA through several distinct modes, primarily dictated by their size, shape, and electronic properties. nih.gov The three main non-covalent binding modes are intercalation, minor groove binding, and electrostatic interactions. researchgate.net

Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. researchgate.net This mode of binding typically requires a flat, aromatic structure and can lead to significant structural changes in the DNA, which can be detected by techniques like viscometry. nih.govnyu.edu

Electrostatic Interactions occur between a positively charged molecule and the negatively charged phosphate (B84403) backbone of DNA. researchgate.netresearchgate.netnih.gov

Studies on 2-(2-nitrophenyl)-1H-benzimidazole have shown that its interaction with DNA is primarily electrostatic at low ionic strength. researchgate.netnih.gov The binding mode of benzimidazoles can be complex, with some compounds exhibiting "mixed" modes that have characteristics of both intercalation and groove binding. nyu.edu The transition from an initial groove-binding event to a more stable intercalative state is a known mechanism for some DNA-interactive drugs. rsc.org

A particularly important mechanism for nitroaromatic compounds is covalent adduction following reductive activation. In low-oxygen (hypoxic) environments, the nitro group can be enzymatically reduced to a highly reactive species, such as a hydroxylamine (B1172632). nih.gov This reactive intermediate can then form a covalent bond with DNA, creating a stable adduct. This process has been demonstrated for 5-nitroimidazoles, where the four-electron reduction to a hydroxylamine is followed by a nucleophilic attack at the C4 position of the imidazole ring, leading to covalent binding. nih.gov This mechanism of reductive activation is a key consideration for the biological activity of this compound, especially in targeting hypoxic cancer cells.

Interactive Table: DNA Binding Modes of Benzimidazole Derivatives

| Derivative Class | Primary Binding Mode(s) | Key Structural Features | Supporting Evidence |

|---|---|---|---|

| Simple Benzimidazoles | Groove Binding or Intercalation | Number of fused rings, planarity | Spectroscopy, Viscosity nih.gov |

| Terbenzimidazoles | Mixed (Intercalation & Groove) | Extended planar structure | Spectroscopy, Viscometry, FRET nyu.edu |

| 2-(Nitrophenyl)benzimidazoles | Electrostatic | Presence of nitro group | Voltammetry researchgate.netnih.gov |

Modulation of Cellular Pathways: Microtubule Disruption

A well-established mechanism of action for many benzimidazole compounds, including the anthelmintic drug fenbendazole, is the disruption of microtubule polymerization. iiarjournals.org Microtubules are dynamic polymers of α- and β-tubulin that form a crucial part of the cytoskeleton and are essential for cell division, intracellular transport, and cell shape maintenance. nih.govnih.gov

Benzimidazoles can bind to β-tubulin, preventing its polymerization into microtubules. iiarjournals.org This disruption of microtubule dynamics has profound effects on the cell, most notably leading to the arrest of the cell cycle in mitosis. nih.gov The failure to form a functional mitotic spindle activates the mitotic checkpoint, which can ultimately trigger apoptosis (programmed cell death). nih.gov This anti-mitotic activity is the basis for the use of microtubule-targeting agents in cancer chemotherapy and is a likely contributor to the biological effects of this compound. iiarjournals.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies represent a powerful computational approach to rationalize and predict the biological activity of compounds based on their molecular structures. nih.gov These methods involve developing mathematical models that correlate molecular descriptors with experimental activity. nih.govnih.gov

For benzimidazole derivatives, QSAR models have been successfully developed for a range of activities, including antibacterial, antitubercular, and enzyme inhibition. nih.govnih.govijpsr.com The process involves:

Data Collection : Assembling a set of benzimidazole analogs with measured biological activities (e.g., IC₅₀ or MIC values). nih.gov

Descriptor Calculation : Computing a wide range of molecular descriptors for each compound. These can include physicochemical properties (e.g., logP), electronic parameters, steric descriptors, and topological indices. nih.govaimspress.com

Model Development : Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build an equation that relates a subset of descriptors to the observed activity. nih.govijpsr.com

Model Validation : Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external test sets of compounds. nih.gov

QSAR studies on benzimidazoles have identified key descriptors that influence activity. For instance, in one study, descriptors related to the number of specific atoms (e.g., SsOHcount), molecular connectivity (e.g., chi6chain), and electronic properties were found to be important for antitubercular activity. ijpsr.com Such models not only allow for the prediction of activity for new, unsynthesized compounds but also provide mechanistic insights by highlighting the structural features that are most critical for the desired biological effect. nih.gov Cheminformatics approaches, including molecular docking and molecular dynamics simulations, complement QSAR by providing a visual and energetic understanding of how these molecules bind to their targets. bohrium.comnih.gov

Interactive Table: Common Descriptors in Benzimidazole QSAR Studies

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | nDB | Number of double bonds in the molecule |

| Topological | T(O...S) | Topological distance between oxygen and sulfur atoms aimspress.com |

| Electronic | Delta AlphaA, Delta AlphaB | Measures of polarizability ijpsr.com |

| Physicochemical | LogP | Hydrophobicity/Lipophilicity |

| Steric | Kier-Hall electrotopological states (Ss) | Atom-level accessibility and electronic character aimspress.com |

Advanced Research Applications Non Clinical

Utility as Synthetic Intermediates for Complex Organic Molecules

Nitrobenzimidazoles, including 1-methyl-2-nitrobenzimidazole, are recognized as synthetically important structures for the design and synthesis of new classes of compounds with applications in medicinal, therapeutic, and chemical fields. tandfonline.com The presence of the nitro group, a strong electron-withdrawing group, activates the benzimidazole (B57391) ring, making it susceptible to various chemical transformations. This reactivity allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The structural diversity and proven utility of compounds derived from nitrobenzimidazoles position them as indispensable materials in both fundamental and applied research. tandfonline.com While specific examples detailing the use of this compound in the total synthesis of complex natural products like alkaloids are not extensively documented in readily available literature, the general reactivity of the nitrobenzimidazole scaffold suggests its potential as a precursor for a wide range of bioactive heterocycles. tandfonline.comnih.gov The synthesis of various substituted benzimidazoles, which can serve as key intermediates, often involves the manipulation of precursors that could be related to this compound. researchgate.net

Application in Material Science and Advanced Functional Materials

The benzimidazole core is a key component in the design of various functional organic materials. Its electron-deficient nature, which can be modulated by substituents like the nitro group, makes it a candidate for applications in electronics and photonics.

Organic Light-Emitting Diodes (OLEDs)

Benzimidazole derivatives are being explored for their potential use in Organic Light-Emitting Diodes (OLEDs). tandfonline.com These compounds can be incorporated into the emissive or charge-transporting layers of OLED devices. While specific studies focusing on this compound in OLEDs are not prominent, the broader class of benzimidazole-based materials has shown promise. For instance, the introduction of a methyl group at the 1-position of the benzimidazole ring can disrupt intermolecular hydrogen bonding, which can be advantageous for achieving desired solid-state properties in thin films for OLED applications. tandfonline.com

Chemosensors and Molecular Recognition

Benzimidazole-based compounds have been successfully designed as chemosensors for the detection of various ions and molecules. The nitrogen atoms in the imidazole (B134444) ring can act as binding sites for metal ions, and the aromatic system can be part of a fluorophore or chromophore that signals the binding event. The design of these sensors often involves functionalizing the benzimidazole core with specific recognition moieties. While direct applications of this compound as a chemosensor are not widely reported, the fundamental structure is relevant to this field.

Polymer Chemistry and Advanced Coatings

The functional groups on the this compound ring system offer potential for its incorporation into polymeric structures. For example, the nitro group could be reduced to an amine, which can then be used as a monomer in polymerization reactions to create functional polymers. These polymers could have applications in advanced coatings or as polymer-supported catalysts. researchgate.net While specific examples of polymers derived directly from this compound are not common, the general strategy of using functionalized benzimidazoles in polymer chemistry is an active area of research. researchgate.net

Exploration as Agrochemical Scaffolds and Intermediates

The benzimidazole scaffold is a well-established pharmacophore in the agrochemical industry, with many commercial fungicides being based on this heterocyclic system. nih.gov These compounds often work by inhibiting fungal growth through various mechanisms. The exploration of nitrobenzimidazole derivatives, including this compound, as potential agrochemical scaffolds is a logical extension of this research.

The introduction of a nitro group can significantly influence the biological activity of the benzimidazole core. While extensive research specifically on the agrochemical applications of this compound is not publicly detailed, the synthesis of novel benzimidazole derivatives for potential use as fungicides and herbicides is an ongoing area of investigation. mdpi.com

Investigative Tools in Chemical Biology to Elucidate Mechanistic Pathways

Small molecules are crucial tools in chemical biology for probing and understanding complex biological processes. nih.gov Compounds with specific functionalities can be used to interact with proteins and other biomolecules, allowing researchers to study their function and role in cellular pathways.

Nitroaromatic compounds, in general, are known to undergo metabolic reduction in biological systems, a process that can be exploited to study metabolic pathways. soton.ac.ukresearchgate.net The reduction of the nitro group can lead to the formation of reactive intermediates that can covalently bind to cellular macromolecules, effectively "tagging" them for identification and further study. rsc.org This approach can be used to identify the protein targets of a particular compound or to map out metabolic pathways.

While the specific use of this compound as a molecular probe to elucidate mechanistic pathways is not extensively documented, its chemical structure suggests potential in this area. The nitro group provides a handle for bioreductive activation, and the benzimidazole core can be further functionalized with reporter tags or reactive groups to facilitate the study of protein-ligand interactions and metabolic processes. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzimidazole (B57391) derivatives has been a subject of extensive research, and the future for 1-Methyl-2-nitrobenzimidazole will likely focus on developing more environmentally benign and efficient synthetic protocols. Traditional methods often involve harsh reaction conditions or the use of stoichiometric reagents that generate significant waste. Emerging research is geared towards catalytic, one-pot, and microwave-assisted syntheses that offer higher yields, shorter reaction times, and improved atom economy.

Future synthetic strategies are expected to move away from classical nitration and methylation procedures towards more sophisticated and sustainable alternatives. One promising direction is the application of heterogeneous catalysis. For instance, the synthesis of 2-methylbenzimidazole (B154957) from 2-nitroaniline (B44862) and ethanol (B145695) has been successfully achieved using a magnesium-modified Cu-Pd/γ-Al2O3 catalyst, which demonstrates high efficiency and the potential for catalyst recycling mdpi.com. Adapting such catalytic systems for the synthesis of this compound could significantly reduce the environmental footprint.

Another area of development is the use of one-pot procedures that combine multiple reaction steps into a single operation, thereby minimizing solvent usage and purification steps. A notable example is the conversion of 2-nitroamines into benzimidazoles using formic acid and iron powder, which facilitates both the reduction of the nitro group and the subsequent cyclization in a single pot organic-chemistry.org. The exploration of novel C1 sources, such as D-glucose, for the cyclization step in aqueous media, also represents a significant step towards greener chemistry organic-chemistry.org. These methodologies, while not yet reported for this compound specifically, lay the groundwork for future innovations in its synthesis.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Heterogeneous Catalysis | Use of solid-supported catalysts (e.g., metal oxides) | Enhanced catalyst recovery and reuse, milder reaction conditions |

| One-Pot Synthesis | Multiple reaction steps in a single vessel | Reduced solvent waste, improved efficiency, and time savings |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions | Drastically reduced reaction times, often leading to higher yields and cleaner products |

| Biorenewable C1 Sources | Utilizing sustainable materials like D-glucose | Environmentally friendly, reduces reliance on petrochemical feedstocks |

Integration of Advanced Computational Chemistry for Predictive Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. For this compound, the integration of advanced computational methods, such as Density Functional Theory (DFT), will be crucial for the predictive design of new derivatives with tailored properties. DFT studies have already been applied to other benzimidazole derivatives to investigate their electronic and nonlinear optical properties, providing a framework for similar investigations into this compound tandfonline.com.

By employing computational models, researchers can screen virtual libraries of this compound derivatives to identify candidates with desired electronic, optical, or biological activities before committing to their synthesis. This in silico approach can significantly accelerate the discovery process and reduce the experimental workload. For example, molecular docking studies, which are commonly used in drug discovery to predict the binding affinity of a molecule to a biological target, can be applied to explore the potential therapeutic applications of this compound derivatives tandfonline.com.

Furthermore, computational chemistry can provide deep insights into the structure-property relationships of these molecules. By calculating parameters such as molecular orbital energies, electrostatic potential maps, and vibrational frequencies, researchers can gain a fundamental understanding of how structural modifications influence the behavior of this compound. This knowledge is invaluable for the rational design of new molecules for specific applications.

Exploration of New Chemical Transformations and Reaction Catalysis

The benzimidazole scaffold is a privileged structure in coordination chemistry, and its derivatives are known to act as versatile ligands for a wide range of metal ions. The future exploration of this compound in the realm of catalysis is a promising research direction. The nitrogen atoms in the imidazole (B134444) ring can coordinate to metal centers, and the electronic properties of the ligand can be tuned by the substituents on the benzimidazole core. The electron-withdrawing nitro group in this compound is expected to significantly influence the electronic environment of the metal center in its complexes, potentially leading to novel catalytic activities.

Benzimidazole-metal complexes have demonstrated efficacy in a variety of catalytic transformations. For instance, palladium-benzimidazole complexes are effective catalysts for C-C coupling reactions like the Suzuki-Miyaura and Heck reactions, which are fundamental transformations in organic synthesis nih.gov. Copper-benzimidazole complexes have been utilized as catalysts for oxidation reactions nih.gov. Investigating the catalytic potential of metal complexes of this compound in these and other reactions could lead to the development of new, highly efficient, and selective catalysts.

Another intriguing area is the study of micellar catalysis, where the reaction rate is enhanced in the presence of micelles. Studies on the acylation of benzimidazole and its N-methyl derivative have shown that micelles can significantly influence the reaction kinetics researchgate.net. Exploring the behavior of this compound in such organized media could unveil new catalytic systems and provide a deeper understanding of reaction mechanisms in micro-heterogeneous environments.

| Catalytic System | Potential Application | Role of this compound |

| Palladium Complexes | C-C coupling reactions (e.g., Suzuki, Heck) | As a ligand to stabilize and activate the palladium catalyst |

| Copper Complexes | Oxidation of alcohols | As a ligand to facilitate the redox chemistry of the copper center |

| Micellar Catalysis | Acylation and other organic reactions | As a substrate to study the influence of microenvironments on reaction rates |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique properties of nitro-containing heterocyclic compounds make them attractive candidates for applications in materials science. The intersection of organic chemistry and materials science offers a fertile ground for exploring the potential of this compound in the development of advanced materials. One area of particular interest is the field of energetic materials. Certain nitrobenzimidazole derivatives have been investigated as thermostable high-energy materials, and this compound could be a building block for the synthesis of new materials with high thermal stability and energetic performance nih.gov.

Beyond energetic materials, the benzimidazole core is a component of various functional organic materials. The ability of benzimidazoles to form extensive hydrogen bonding networks and participate in π-π stacking interactions makes them suitable for the construction of supramolecular assemblies and organic frameworks. The introduction of a methyl group at the N1 position in this compound precludes N-H---N hydrogen bonding between molecules, which could be exploited to control the self-assembly process and create materials with specific topologies and properties.

Furthermore, the electronic properties of this compound suggest its potential use in organic electronics. The combination of the electron-rich benzimidazole ring and the electron-withdrawing nitro group could lead to interesting charge-transfer characteristics, which are desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Future research in this area will involve the synthesis and characterization of polymers and small molecules incorporating the this compound moiety and the evaluation of their performance in electronic devices.

Deepening Mechanistic Understanding of Molecular Interactions for Rational Design

A fundamental understanding of the molecular interactions and reaction mechanisms involving this compound is paramount for its rational application and the design of new derivatives. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of its chemical behavior. For example, kinetic studies can be used to determine the rate and mechanism of reactions involving this compound, as has been done for the acylation of other benzimidazoles researchgate.net.

Spectroscopic techniques, such as NMR and X-ray crystallography, will continue to play a crucial role in characterizing the structure of this compound and its derivatives, as well as their complexes and reaction intermediates nih.gov. This structural information is essential for understanding how the molecule interacts with other chemical species at the atomic level.

Computational chemistry will also be a key tool for deepening mechanistic understanding. Quantum chemical calculations can be used to map out reaction pathways, identify transition states, and calculate activation energies. This information can help to explain experimental observations and guide the design of new experiments. By combining experimental and computational approaches, researchers can develop a comprehensive picture of the molecular interactions that govern the reactivity and properties of this compound, paving the way for its rational design and application in a wide range of fields.

Q & A

Q. What are the traditional synthetic routes for preparing 1-Methyl-2-nitrobenzimidazole?

The classical method involves the Phillips condensation, where o-phenylenediamine reacts with nitrated carboxylic acid derivatives under acidic conditions. For example, 2-methylbenzimidazoles can be synthesized via refluxing o-phenylenediamine with acetic acid derivatives, followed by nitration at the 2-position using mixed acids (HNO₃/H₂SO₄) . Characterization typically employs melting point analysis, TLC monitoring, and basic NMR spectroscopy .

Q. How is spectroscopic characterization (e.g., NMR, LC-MS) performed for nitrobenzimidazole derivatives?

- 1H NMR : Peaks for aromatic protons (δ 7.0–8.0 ppm), methyl groups (δ 2.5–3.0 ppm), and nitro substituents (downfield shifts due to electron withdrawal).

- LC-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 338.79 for a related nitrobenzimidazole triazole derivative) confirm molecular weight .

- TLC : Silica gel plates with iodine/UV visualization track reaction progress .

Q. What are common biological assays for evaluating nitrobenzimidazole derivatives?

Antibacterial activity is assessed via minimum inhibitory concentration (MIC) assays against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. For example, MIC values for benzimidazole-triazole hybrids range from 15.62 µg/mL to >100 µg/mL, depending on substituents (Table 1) .

Table 1 : MIC Values for Selected Benzimidazole Derivatives

| Compound | B. subtilis (µg/mL) | S. aureus (µg/mL) | E. coli (µg/mL) |

|---|---|---|---|

| 3a | 31.25 | 62.50 | 31.25 |

| 3f | 31.25 | 15.62 | 31.25 |

Advanced Research Questions

Q. How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) optimize nitrobenzimidazole synthesis?

CuAAC ("click chemistry") enables efficient coupling of alkynyl intermediates (e.g., propargyl bromide derivatives) with nitrobenzyl azides. Advantages include:

Q. What strategies resolve contradictions in biological activity data for nitrobenzimidazoles?

Discrepancies in MIC values (e.g., S. aureus vs. E. coli susceptibility) may arise from:

- Lipophilicity : Nitro groups enhance membrane penetration in Gram-negative bacteria .

- Resistance mechanisms : Efflux pumps in P. vulgaris reduce efficacy (>100 µg/mL MIC) .

- Structural analogs : Replace nitro with methoxy groups to balance activity and toxicity .

Q. How do computational methods aid in designing nitrobenzimidazole-based therapeutics?

- Docking studies : Predict binding to bacterial dihydrofolate reductase or fungal CYP51 .

- QSAR models : Correlate nitro group position (e.g., 2- vs. 5-nitro) with anticonvulsant or antiparasitic activity .

- ADMET profiling : Assess nitro reduction risks (e.g., mutagenicity) early in drug development .

Q. What are the challenges in scaling up lab-scale syntheses of this compound?

- Nitration hazards : Exothermic reactions require controlled temperature and acid quenching .

- Purification : Replace column chromatography with recrystallization (e.g., EtOAc/hexane) for industrial viability .